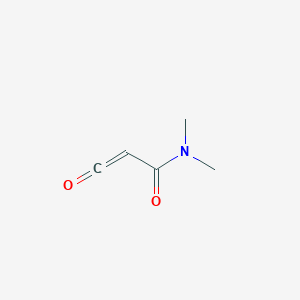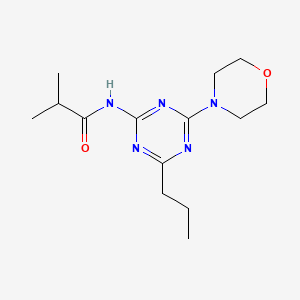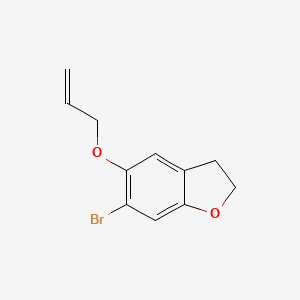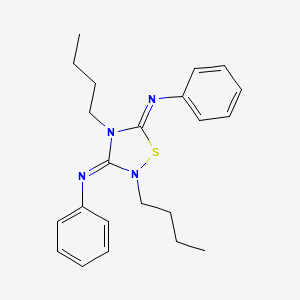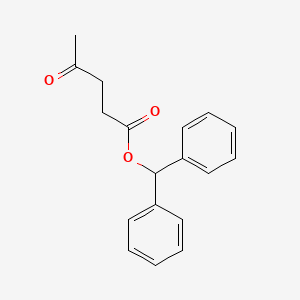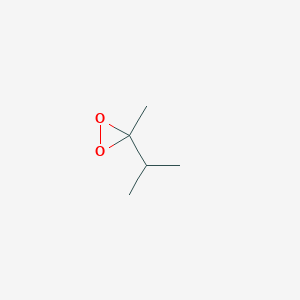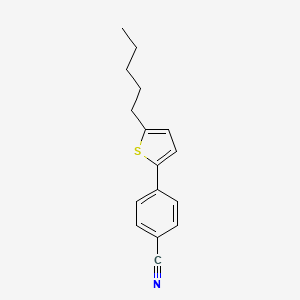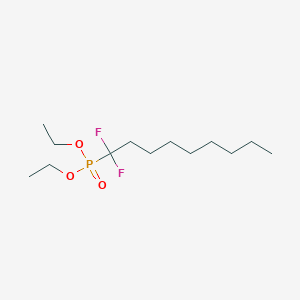
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a difluorononyl chain and esterified with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1,1-difluorononyl)-, diethyl ester typically involves the reaction of a difluorononyl halide with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The difluorononyl chain can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted difluorononyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acids.
Industry: Used in the formulation of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, (1,1-difluorononyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluorononyl chain and phosphonic acid group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1,1-difluoro-2-phenylethyl)-, diethyl ester
- Diethyl allylphosphonate
- Difluoromethylphosphonic acid diethyl ester
Uniqueness
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester is unique due to its specific difluorononyl chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in applications requiring specific reactivity or interaction profiles.
Properties
CAS No. |
133839-35-7 |
|---|---|
Molecular Formula |
C13H27F2O3P |
Molecular Weight |
300.32 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1,1-difluorononane |
InChI |
InChI=1S/C13H27F2O3P/c1-4-7-8-9-10-11-12-13(14,15)19(16,17-5-2)18-6-3/h4-12H2,1-3H3 |
InChI Key |
CECJSVFTYQPXKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(F)(F)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
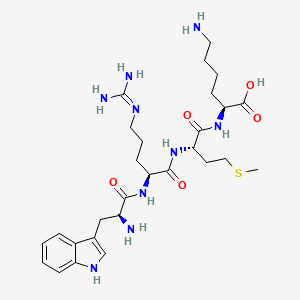
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
